molecular formula C6H9NO3 B1349953 Methyl 4-isocyanatobutanoate CAS No. 27678-30-4

Methyl 4-isocyanatobutanoate

Cat. No. B1349953
CAS RN: 27678-30-4
M. Wt: 143.14 g/mol
InChI Key: RFJYIMHSDXFLQF-UHFFFAOYSA-N
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Description

Methyl 4-isocyanatobutanoate (MICB) is a chemical compound that belongs to the family of isocyanates. It is a colorless liquid that is widely used in the chemical industry for the synthesis of various compounds. MICB is a highly reactive compound that can react with a wide range of nucleophiles, including amines, alcohols, and thiols. Due to its high reactivity, MICB has found applications in various scientific research fields, including organic synthesis, material science, and biochemistry.

Scientific Research Applications

1. Synthesis of Bicyclic Tetrahydropyrans

Methyl (4E,7R)-7-hydroxyoctanoate, derived from ethyl (R)-3-hydroxybutanoate, was used in a study by Elsworth and Willis (2008) to create bicyclic oxygen heterocycles. This synthesis involved reaction with aldehydes in the presence of TMSOTf, yielding good yields and creating three new stereogenic centres in a single pot (Elsworth & Willis, 2008).

2. Synthesis and Characterization of Amide Substituted Dexibuprofen Derivatives

Arshad et al. (2017) synthesized three amide derivatives of dexibuprofen, including methyl 2-[2-(4-isobutylphenyl) propanamido]-4-methylpentanoate. These compounds were analyzed for their DNA binding interactions using experimental and theoretical techniques, highlighting their potential in molecular interactions and drug design (Arshad, Zafran, Ashraf, & Perveen, 2017).

3. Investigation of Acid Effects in Formation of Secondary Organic Aerosol

Szmigielski et al. (2010) investigated the acid effects in the formation of secondary organic aerosol and 2-methyltetrols from the photooxidation of isoprene in the presence of NOx. This research is significant for understanding atmospheric chemistry and the formation of aerosols (Szmigielski, Vermeylen, Dommen, Metzger, Maenhaut, Baltensperger, & Claeys, 2010).

4. Reversible S-Adenosyl-l-Homocysteine Hydrolase Inhibitor in Autoimmune Encephalomyelitis

Fu et al. (2006) studied DZ2002, a reversible S-adenosyl-l-homocysteine hydrolase inhibitor, which includes methyl 4-(adenin-9-yl)-2-hydroxybutanoate. This compound showed promise in suppressing T cell activation, suggesting its potential in treating autoimmune diseases like multiple sclerosis (Fu, Zhu, Ni, Zhong, Tang, Re, Shi, Wan, Yang, Yuan, Nan, Lawson, & Zuo, 2006).

5. Development of a Reduced Biodiesel Surrogate Model

Liu et al. (2013) developed a chemical kinetic model using Methylbutanoate (MB), a C4 methyl ester, as a surrogate to characterize the ignition and flame characteristics of biodiesel. This research is crucial for the development of biodiesel and its surrogates in engine modeling (Liu, Sivaramakrishnan, Davis, Som, Longman, & Lu, 2013).

6. Synthesis of 1,4-Diisocyanato-4-methylpentane

Davis and Baldwin (2010) explored the synthesis of 1,4-diisocyanato-4-methylpentane, starting from isobutyronitrile. This process included a double Curtius rearrangement and has implications in material science and industrial chemistry (Davis & Baldwin, 2010).

7. Dehydration of Fermented Isobutanol for Renewable Chemicals and Fuels

Taylor, Jenni, and Peters (2010) studied the dehydration of fermented 2-methyl-1-propanol (isobutanol) to create 2-methylpropene (isobutylene), a platform molecule for synthesizing fuels or chemicals. This research supports the development of renewable energy sources (Taylor, Jenni, & Peters, 2010).

Biochemical Analysis

Biochemical Properties

Methyl 4-isocyanatobutanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the metabolism of amino acids and fatty acids. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to either inhibition or activation of the enzyme’s activity. This compound is also involved in the modification of proteins through the formation of carbamoyl groups, which can alter the protein’s function and stability .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK and PI3K pathways, which are crucial for cell growth and survival. Additionally, this compound can alter gene expression by modifying transcription factors and other regulatory proteins. This compound also impacts cellular metabolism by influencing the activity of metabolic enzymes and the production of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to the active sites of enzymes, leading to the formation of stable enzyme-inhibitor complexes. This binding can result in the inhibition of enzyme activity, thereby affecting various biochemical pathways. Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. Changes in gene expression are mediated through the modification of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, it can exhibit toxic or adverse effects, including cellular damage, inflammation, and organ toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of amino acids and fatty acids. It interacts with enzymes such as aminotransferases and dehydrogenases, which play crucial roles in these pathways. The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of key metabolites. Additionally, this compound can influence the biosynthesis of secondary metabolites, which are important for various cellular functions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms. Once inside the cell, it can bind to intracellular proteins, which facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues and organs can influence its biological activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects .

properties

IUPAC Name

methyl 4-isocyanatobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-10-6(9)3-2-4-7-5-8/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJYIMHSDXFLQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374779
Record name methyl 4-isocyanatobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27678-30-4
Record name methyl 4-isocyanatobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-isocyanatobutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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